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Introduction

FPL 14294, chemically identified as [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], is a potent and
metabolically stable analog of cholecystokinin octapeptide (CCK-8).[1] As a cholecystokinin-A
(CCK-A) receptor agonist, FPL 14294 has been a subject of interest in preclinical research,
primarily for its significant anorectic (appetite-suppressing) effects. This document provides an
in-depth technical overview of the research conducted on FPL 14294 in animal models,
focusing on its pharmacological activity, mechanism of action, and the experimental protocols
utilized in its evaluation.

Core Research Findings

FPL 14294 has demonstrated potent anorectic activity, particularly when administered
intranasally in rat models.[1] Its enhanced in vivo potency compared to the endogenous ligand
CCK-8 is attributed to its improved metabolic stability and potentially different bioavailability or
receptor kinetics.[1] The anorectic effects of FPL 14294 are mediated through the CCK-A
receptor, as evidenced by inhibition of its activity by the selective CCK-A antagonist MK-329.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on FPL
14294 and its comparison with CCK-8.
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Table 1: In Vivo Anorectic Activity of FPL 14294 vs. CCK-8 in 21-h Fasted Rats[1]

Administration . L
Compound o Effective Dose Activity Notes
oute

Potent anorectic

FPL 14294 Intranasal 5 pog/kg o
activity
CCK-8 Intranasal Up to 500 ug/kg Inactive
) >200x more potent Significantly inhibited
FPL 14294 Intraperitoneal _
than CCK-8 3-h food intake
CCK-8 Intraperitoneal Baseline

Table 2: Receptor Binding and In Vitro Potency

In Vitro Potency

Compound Receptor Affinity .
(Gallbladder Contraction)

Comparable to CCK-8 at CCK-
FPL 14294 Comparable to CCK-8
A and CCK-B receptors

CCK-8

Mechanism of Action: Signaling Pathway

FPL 14294 exerts its effects by activating CCK-A receptors, which are G-protein coupled
receptors. The binding of FPL 14294 to the CCK-A receptor initiates a signaling cascade that is
central to its physiological effects, including the induction of satiety.
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Caption: FPL 14294 signaling via the CCK-A receptor.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of FPL
14294.

Animal Models

e Species: Male Sprague-Dawley rats were predominantly used.
e Housing and Acclimatization: Animals were individually housed in a controlled environment

with a standard light-dark cycle. They were acclimatized to the experimental conditions,
including handling and administration procedures, prior to the studies.

o Fasting Protocol: For feeding studies, rats were typically fasted for 21 hours to ensure robust
and consistent food intake.

Anorectic Activity Assessment

This workflow outlines the key steps in evaluating the appetite-suppressing effects of FPL
14294.
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Caption: Workflow for assessing anorectic activity.
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Receptor Specificity Determination
To confirm the involvement of specific CCK receptor subtypes, antagonist studies were
performed.

o CCK-A Receptor Antagonist: MK-329 was used to assess the role of the CCK-A receptor.

+ CCK-B Receptor Antagonist: L-365,260 was used to evaluate the involvement of the CCK-B
receptor.

« Protocol: The antagonist was administered prior to the administration of FPL 14294. The
subsequent effect on food intake was then measured and compared to the effect of FPL
14294 alone. A blockade of the anorectic effect by a specific antagonist indicates the
involvement of that receptor subtype.

The logical relationship for determining receptor-mediated effects is illustrated below.

FPL 14294 Administration

Anorectic Effect Observed

Test with Test with

Pre-treatment with Pre-treatment with
CCK-A Antagonist (MK-329) CCK-B Antagonist (L-365,260)

Anorectic Effect Blocked Anorectic Effect Not Blocked

Conclusion:
Effect is not mediated by
CCK-B Receptors

Conclusion:
Effect is mediated by
CCK-A Receptors
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Caption: Logic diagram for receptor specificity.

Conclusion

FPL 14294 is a potent, intranasally active anorectic agent that demonstrates the therapeutic
potential of stable CCK-A receptor agonists. The research in animal models, particularly rats,
has been crucial in elucidating its mechanism of action and establishing its efficacy profile. The
detailed experimental protocols and the clear, quantitative outcomes from these studies provide
a solid foundation for further drug development efforts in the area of appetite regulation and
obesity. The use of specific receptor antagonists has been instrumental in confirming that the
satiety-inducing effects of FPL 14294 are mediated through the CCK-A receptor pathway.
Further research could explore the long-term efficacy and safety of FPL 14294 and its analogs
in more complex animal models of obesity and metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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